molecular formula C12H9N3 B1395764 5-Pyridin-2-YL-1H-indazole CAS No. 885272-51-5

5-Pyridin-2-YL-1H-indazole

Cat. No. B1395764
M. Wt: 195.22 g/mol
InChI Key: WIRAQILXOCCSRB-UHFFFAOYSA-N
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Description

5-Pyridin-2-YL-1H-indazole is a chemical compound with the molecular formula C12H9N3 and a molecular weight of 195.22 . It is also known by other synonyms such as 1H-Indazole, 5-(2-pyridinyl)- .


Synthesis Analysis

The synthesis of indazole derivatives has been reported in various studies . For instance, a study reported the synthesis of 19 novel 1,2,4-triazole derivatives, including 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones . Another study discussed the synthesis of 4-aryl-1-(indazol-5-yl)pyridin-2(1H)ones for MCH-1 activity .


Molecular Structure Analysis

The molecular structure of 5-Pyridin-2-YL-1H-indazole consists of a pyridine ring linked to an indazole ring . The indazole ring is a heterocyclic aromatic organic compound .


Chemical Reactions Analysis

The chemical reactions involving indazole derivatives have been explored in various studies . For example, a study reported the reaction of 5-bromo-1-(2-cyanopyridin-4-yl)-1H-indazole-3-carboxamide with thionyl chloride in methanol .

Scientific Research Applications

Synthesis and Characterization

Ligand-Based Research

Docking Studies and Medicinal Chemistry

  • Piperazine-1-yl-1H-indazole derivatives, including a novel compound related to 5-Pyridin-2-YL-1H-indazole, were synthesized and characterized, with docking studies presented to explore their potential in medicinal chemistry (Balaraju, Kalyani, & Laxminarayana, 2019).

Catalysis and Organic Chemistry

  • The compound was involved in Rh(III)-catalyzed C–H functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes, demonstrating a method for the synthesis of indazole products (Wu, Wang, Ma, Chen, & Zhu, 2020).

Antimicrobial Activity

  • Synthesis of N‐Aryl‐4‐(cyano/alkoxycarbonyl)‐5‐(pyridin‐3‐yl)‐1H/3H‐1,2,3‐triazole derivatives, including those related to 5-Pyridin-2-YL-1H-indazole, was reported, with some exhibiting moderate antimicrobial activity (Komsani, Avula, Koppireddi, Koochana, Usn, & Yadla, 2015).

Safety And Hazards

The safety information for 5-Pyridin-2-YL-1H-indazole can be found in its Material Safety Data Sheet (MSDS) . It’s always important to handle chemical compounds with appropriate safety measures.

properties

IUPAC Name

5-pyridin-2-yl-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3/c1-2-6-13-11(3-1)9-4-5-12-10(7-9)8-14-15-12/h1-8H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIRAQILXOCCSRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC3=C(C=C2)NN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Pyridin-2-YL-1H-indazole

CAS RN

885272-51-5
Record name 885272-51-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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